3-bromo-7H-pyrrolo[2,3-b]pyridine
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Overview
Description
The compound with the identifier “3-bromo-7H-pyrrolo[2,3-b]pyridine” is known as 7-dehydrocholesterol. It is a precursor to vitamin D3 and plays a crucial role in the biosynthesis of cholesterol. This compound is found in the skin of humans and other animals, where it undergoes a photochemical reaction upon exposure to ultraviolet light, leading to the production of vitamin D3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 7-dehydrocholesterol involves the cultivation of genetically modified organisms, particularly yeasts, which exhibit increased activity of specific enzymes such as delta-8/delta-7 isomerase, delta-5 desaturase, and delta-24 reductase . These enzymes facilitate the conversion of sterol intermediates into 7-dehydrocholesterol.
Industrial Production Methods
Industrial production of 7-dehydrocholesterol is achieved through biotechnological methods utilizing genetically modified organisms. These organisms are engineered to enhance the activity of enzymes involved in the sterol biosynthesis pathway, leading to the efficient production of 7-dehydrocholesterol .
Chemical Reactions Analysis
Types of Reactions
7-dehydrocholesterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form vitamin D3 upon exposure to ultraviolet light.
Reduction: It can be reduced to cholesterol by the enzyme 7-dehydrocholesterol reductase.
Substitution: It can participate in substitution reactions with other sterol intermediates.
Common Reagents and Conditions
Oxidation: Ultraviolet light is the primary reagent for the photochemical conversion of 7-dehydrocholesterol to vitamin D3.
Reduction: The enzyme 7-dehydrocholesterol reductase catalyzes the reduction of 7-dehydrocholesterol to cholesterol under physiological conditions.
Major Products Formed
Vitamin D3: Formed through the photochemical reaction of 7-dehydrocholesterol with ultraviolet light.
Cholesterol: Formed through the enzymatic reduction of 7-dehydrocholesterol.
Scientific Research Applications
7-dehydrocholesterol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various sterol derivatives.
Biology: It is studied for its role in the biosynthesis of cholesterol and vitamin D3.
Medicine: It is investigated for its potential therapeutic applications in treating vitamin D deficiency and related disorders.
Industry: It is used in the production of vitamin D3 supplements and fortified foods.
Mechanism of Action
The mechanism of action of 7-dehydrocholesterol involves its conversion to vitamin D3 upon exposure to ultraviolet light. This photochemical reaction occurs in the skin, where 7-dehydrocholesterol absorbs ultraviolet B radiation and undergoes a structural change to form previtamin D3. Previtamin D3 is then converted to vitamin D3 through a thermal isomerization process. Vitamin D3 is further metabolized in the liver and kidneys to its active form, which regulates calcium and phosphate homeostasis in the body .
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A sterol that is structurally similar to 7-dehydrocholesterol and is involved in the biosynthesis of steroid hormones and bile acids.
Ergosterol: A sterol found in fungi that is a precursor to vitamin D2.
Lanosterol: A sterol intermediate in the biosynthesis of cholesterol.
Uniqueness
7-dehydrocholesterol is unique due to its role as a direct precursor to vitamin D3. Unlike cholesterol and ergosterol, which are involved in different biosynthetic pathways, 7-dehydrocholesterol specifically undergoes a photochemical reaction to produce vitamin D3, highlighting its importance in maintaining vitamin D levels in the body.
Properties
IUPAC Name |
3-bromo-7H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDGIJDCXIEXPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C2=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC2=NC=C(C2=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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